molecular formula C6H6BrNO B8564894 5-Bromomethyl-2-pyridone CAS No. 366448-37-5

5-Bromomethyl-2-pyridone

Cat. No. B8564894
Key on ui cas rn: 366448-37-5
M. Wt: 188.02 g/mol
InChI Key: OIQNZJHWZPFJAW-UHFFFAOYSA-N
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Patent
US06544986B2

Procedure details

To 5-hydroxymethyl-2-pyridone-(114.9 mg, 0.9 mmol) was added 3.0 ml of 48% hydrobromic acid. The mixture was heated at 100° C. for 20 minutes. The excess hydrobromic acid was then evaporated in vacuo to give the corresponding 5-bromomethyl-2-pyridone. This compound was used without purification. HRMS: m/e, M+ found; 186.9626, 7.4% Calc. for C6H6BrNO: 186.9633, −3.9 ppm.
Quantity
114.9 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[CH:4]=[CH:5][C:6](=[O:9])[NH:7][CH:8]=1.[BrH:10]>>[Br:10][CH2:2][C:3]1[CH:4]=[CH:5][C:6](=[O:9])[NH:7][CH:8]=1

Inputs

Step One
Name
Quantity
114.9 mg
Type
reactant
Smiles
OCC=1C=CC(NC1)=O
Name
Quantity
3 mL
Type
reactant
Smiles
Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess hydrobromic acid was then evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrCC=1C=CC(NC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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